N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
This compound (CAS: 955775-32-3) is an ethanediamide derivative with a molecular formula of C₂₃H₂₉N₃O₂ and a molecular weight of 379.4953 g/mol . Its structure comprises a 2,5-dimethylphenyl group linked via an ethanediamide bridge to a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-26-13-5-6-19-15-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-14-16(2)7-8-17(20)3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUVQBMNOUPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Substituent Effects on Polarity: The dimethylphenyl group in the target compound provides steric bulk without significantly altering polarity, whereas the dimethoxyphenyl analog () introduces electron-donating methoxy groups, enhancing solubility in polar solvents .
Tetrahydroquinoline Modifications: The ethyl group on the tetrahydroquinoline ring in the target compound may confer greater metabolic stability compared to the methyl group in the dimethoxy analog, as alkyl chains often slow oxidative degradation .
Biological Implications :
- While the target compound lacks disclosed bioactivity data, alachlor and pretilachlor () demonstrate how chloroacetamide backbones interact with plant acetyl-CoA carboxylase, suggesting possible modes of action for related ethanediamides .
Research Findings and Limitations
- Synthetic Routes: details methods for synthesizing substituted acetamides (e.g., refluxing with thiouracil derivatives), which may parallel the synthesis of the target compound .
- Pharmacological Data: No evidence directly links the target compound to therapeutic targets, unlike commercial herbicides like alachlor () .
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